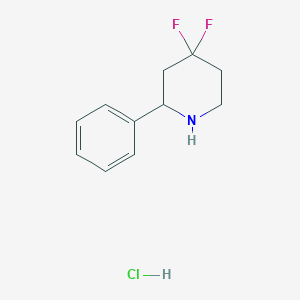

4,4-Difluoro-2-phenylpiperidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

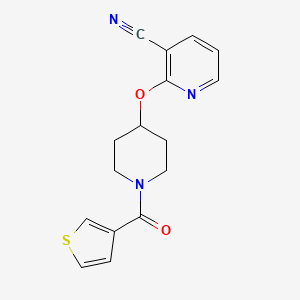

“4,4-Difluoro-2-phenylpiperidine hydrochloride” is a chemical compound with the CAS Number: 1257300-30-3 . It has a molecular weight of 233.69 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H13F2N.ClH/c12-11(13)6-7-14-10(8-11)9-4-2-1-3-5-9;/h1-5,10,14H,6-8H2;1H . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis

The compound is a salt . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not found in the available sources.Aplicaciones Científicas De Investigación

Synthesis and Characterization

Several studies focus on the synthesis and structural characterization of complexes and compounds that involve difluorinated and phenylated piperidines or related structures. For example, research on the synthesis, structure, photophysical properties, and redox behavior of cyclometalated complexes of iridium(III) with functionalized bipyridines showcases the detailed analysis of ligand behavior and metal-ligand interactions, providing a foundation for understanding the electronic and photophysical properties of similar difluorinated piperidine compounds (Neve, Crispini, Campagna, & Serroni, 1999).

Photoluminescence and Thermal Properties

The study of photoluminescent and thermal properties of zinc(II) 4′-phenyl-terpyridine compounds exemplifies the interest in the luminescent behavior of metal-organic frameworks (MOFs) and coordination complexes, which can be relevant for designing materials with specific optical and thermal characteristics (Ma, Lu, Liang, & Pombeiro, 2013).

Catalytic Applications

Research on the synthesis and characterization of copper(II) 4'-phenyl-terpyridine compounds and their catalytic application for the aerobic oxidation of benzylic alcohols demonstrates the potential of difluorinated piperidine derivatives in catalysis, offering insights into the development of efficient catalysts for organic transformations (Ma, Wei, Alegria, Martins, Guedes da Silva, & Pombeiro, 2014).

Fluorination Techniques

The site-specific fluorination of carbanions with perfluoro-N-fluoropiperidine explores methodologies for selective fluorination, highlighting the synthetic utility of fluorinated piperidines and related compounds in organic synthesis (Banks, Murtagh, & Tsiliopoulos, 1991).

Safety and Hazards

The safety information available indicates that “4,4-Difluoro-2-phenylpiperidine hydrochloride” may cause skin irritation upon direct contact . Prolonged or repeated exposure can exacerbate this effect . It’s always recommended to handle chemical compounds with appropriate personal protective equipment and follow safety protocols.

Mecanismo De Acción

Target of Action

It is known to be a derivative of piperidine , which is a common structure in many pharmaceutical compounds

Mode of Action

As a piperidine derivative, it may interact with its targets by binding to active sites, causing conformational changes that affect the function of the target The presence of the difluoro and phenyl groups could influence the compound’s binding affinity and selectivity

Biochemical Pathways

Piperidine derivatives can be involved in a wide range of biochemical pathways depending on their specific targets . The downstream effects would also depend on these targets and could include changes in cellular signaling, enzyme activity, or ion channel function.

Result of Action

The effects would depend on the compound’s specific targets and mode of action . Potential effects could include changes in cellular signaling, alterations in gene expression, or modifications of enzymatic activity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a drug’s stability and how it interacts with its targets . .

Propiedades

IUPAC Name |

4,4-difluoro-2-phenylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2N.ClH/c12-11(13)6-7-14-10(8-11)9-4-2-1-3-5-9;/h1-5,10,14H,6-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXCDAJWXGQAMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1(F)F)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine](/img/structure/B2780534.png)

![5-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide](/img/structure/B2780535.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2780536.png)

![Tert-butyl N-[(2R)-4-bromo-3-oxobutan-2-yl]carbamate](/img/structure/B2780538.png)

![5-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2780543.png)

![5-Bromo-N-[2-(2-chloropropanoylamino)ethyl]pyridine-2-carboxamide](/img/structure/B2780547.png)

![2-[2-(Aminomethyl)-1h-imidazol-1-yl]acetic acid dihydrochloride](/img/structure/B2780551.png)